molecular formula C11H11N3O4 B10907975 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole

1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole

Cat. No.: B10907975
M. Wt: 249.22 g/mol
InChI Key: ZCYRQIXXDXJZQM-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenoxy group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 4-methoxyphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a suitable temperature, typically around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-[(4-aminophenoxy)methyl]-4-nitro-1H-pyrazole.

    Reduction: Formation of 1-[(4-aminophenoxy)methyl]-4-nitro-1H-pyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

1-[(4-methoxyphenoxy)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(4-methoxyphenoxy)methyl]-4-aminopyrazole: Similar structure but with an amino group instead of a nitro group.

    1-[(4-methoxyphenoxy)methyl]-4-chloropyrazole: Similar structure but with a chloro group instead of a nitro group.

    1-[(4-methoxyphenoxy)methyl]-4-methylpyrazole: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

1-[(4-methoxyphenoxy)methyl]-4-nitropyrazole

InChI

InChI=1S/C11H11N3O4/c1-17-10-2-4-11(5-3-10)18-8-13-7-9(6-12-13)14(15)16/h2-7H,8H2,1H3

InChI Key

ZCYRQIXXDXJZQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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